2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
描述
BenchChem offers high-quality 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-15-22(25-20-5-3-2-4-19(20)24-15)27-12-16(13-27)14-28-21(29)7-6-18(26-28)17-8-10-23-11-9-17/h2-11,16H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQENLSQSFVLIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CC(C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one (often abbreviated as DMPY) is a novel organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
DMPY features a unique combination of structural elements:
- Quinoxaline moiety : Known for diverse biological activities, including antimicrobial and anticancer properties.
- Azetidine ring : Contributes to the compound's interaction capabilities with biological targets.
- Dihydropyridazinone core : Associated with various pharmacological effects.
The biological activity of DMPY is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can engage in π-π stacking interactions, while the azetidine ring may form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Biological Activity and Applications
Preliminary studies suggest that compounds similar to DMPY exhibit significant biological activities. The following table summarizes key findings related to its potential therapeutic applications:
Case Studies and Research Findings
- Antitubercular Activity :
- Cytotoxicity Assessment :
-
Molecular Docking Studies :
- Computational studies have been conducted to predict the binding affinity of DMPY and its analogs to various protein targets, providing insights into their mechanisms of action and guiding future synthesis efforts .
常见问题
Q. What are the recommended synthetic routes for preparing 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one, and how can structural purity be validated?
Answer: The compound’s synthesis involves multi-step reactions, including:
- Quinoxaline core formation : Condensation of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions, followed by methylation at the 3-position .
- Azetidine ring functionalization : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the azetidin-3-ylmethyl group .
- Pyridazine ring assembly : Cyclization of hydrazine derivatives with diketones or via [4+2] cycloaddition strategies .
Q. Structural validation :
- Spectroscopic techniques : Use -NMR and -NMR to confirm substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1700 cm) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
Q. How can researchers assess the solubility and stability of this compound under physiological conditions?
Answer:
- Solubility : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) with UV-Vis spectrophotometry or HPLC quantification .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) and monitor via LC-MS for hydrolysis, oxidation, or photodegradation products. Stability in plasma can be tested using incubation with human liver microsomes .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound, particularly for kinase inhibition or anti-inflammatory activity?
Answer:
- Analog synthesis : Modify substituents on the quinoxaline (e.g., 3-methyl group), azetidine (e.g., ring size), or pyridazine (e.g., substituents at position 6) .
- Biological assays :
- Kinase inhibition : Use enzymatic assays (e.g., ADP-Glo™ Kinase Assay) against target kinases (e.g., TGF-β receptor) .
- Anti-inflammatory activity : Measure cytokine suppression (e.g., IL-6, TNF-α) in LPS-stimulated macrophages .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and identify key interactions (e.g., hydrogen bonds with kinase active sites) .
Q. How can contradictory data on metabolic pathways be resolved?
Answer:
- In vitro studies : Compare metabolism in hepatocytes from different species (human vs. rodent) to identify interspecies variations .
- Isotope labeling : Use -labeled compound to track metabolite formation via LC-MS/MS and distinguish phase I (oxidation) vs. phase II (glucuronidation) pathways .
- Enzyme inhibition assays : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint dominant metabolic enzymes .
Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure, and how does conformation impact biological activity?
Answer:
Q. How can environmental fate and ecotoxicological risks be evaluated for this compound?
Answer:
- Environmental persistence : Use OECD 307 guidelines to assess biodegradation in soil/water systems .
- Ecotoxicology : Perform acute toxicity assays on Daphnia magna (EC) and algae (growth inhibition) .
- Bioaccumulation potential : Calculate log (octanol-water partition coefficient) via shake-flask methods .
Q. What experimental designs are optimal for detecting synergistic/antagonistic effects in combination therapies?
Answer:
- Checkerboard assay : Test pairwise combinations with standard drugs (e.g., doxorubicin) and calculate fractional inhibitory concentration (FIC) indices .
- Mechanistic studies : Use transcriptomics (RNA-seq) to identify pathways modulated by the combination .
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